molecular formula C9H12OSi B1639779 (Furan-2-ylethynyl)trimethylsilane

(Furan-2-ylethynyl)trimethylsilane

Cat. No.: B1639779
M. Wt: 164.28 g/mol
InChI Key: MAXFDUCWYBVSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Furan-2-ylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C9H12OSi and its molecular weight is 164.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12OSi

Molecular Weight

164.28 g/mol

IUPAC Name

2-(furan-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C9H12OSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3

InChI Key

MAXFDUCWYBVSMM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=CO1

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromofuran (500 mg, 3.402 mmol), Pd(PPh3)2Cl2 (75.69 mg, 0.10784 mmol), CuI (40.17 mg, 0.2109 mmol) and diisopropylamine (0.89 ml, 6.395 mmol) in tetrahydrofuaran (THF) (4 ml) was degassed thoroughly with argon, and trimethylsilyl acetylene (0.648 ml, 4.694 mmol) was added at room temperature. After stirring the reaction mixture for 16 hours at room temperature, it was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate and the solvent was evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to yield the desired (furan-2-ylethynyl)trimethylsilane (200 mg, 1.21 mmol, yield 35.84%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75.69 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
40.17 mg
Type
catalyst
Reaction Step One
Quantity
0.648 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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